molecular formula C32H32N4O6S2 B2629819 4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE CAS No. 321555-39-9

4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE

Cat. No.: B2629819
CAS No.: 321555-39-9
M. Wt: 632.75
InChI Key: ODAGPMYWVLJKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is a complex organic compound that features multiple functional groups, including sulfonyl, amido, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-(PYRROLIDINE-1-SULFONYL)BENZENE-1,2-DIAMINE . This intermediate is then subjected to further reactions involving naphthalene derivatives and benzamide to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The amido groups can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the benzene and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups yields sulfonic acids, while reduction of the amido groups yields primary amines.

Scientific Research Applications

4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and amido groups facilitate binding to active sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is unique due to its multi-functional structure, which allows for diverse chemical reactivity and biological activity. Its combination of sulfonyl, amido, and aromatic groups provides a versatile scaffold for drug design and material science applications.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O6S2/c37-31(23-9-13-27(14-10-23)43(39,40)35-17-3-4-18-35)33-29-21-25-7-1-2-8-26(25)22-30(29)34-32(38)24-11-15-28(16-12-24)44(41,42)36-19-5-6-20-36/h1-2,7-16,21-22H,3-6,17-20H2,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAGPMYWVLJKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.